Ethyl 2-methyloct-2-enoate Ethyl 2-methyloct-2-enoate
Brand Name: Vulcanchem
CAS No.: 35402-23-4
VCID: VC8108561
InChI: InChI=1S/C11H20O2/c1-4-6-7-8-9-10(3)11(12)13-5-2/h9H,4-8H2,1-3H3/b10-9+
SMILES: CCCCCC=C(C)C(=O)OCC
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol

Ethyl 2-methyloct-2-enoate

CAS No.: 35402-23-4

Cat. No.: VC8108561

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-methyloct-2-enoate - 35402-23-4

Specification

CAS No. 35402-23-4
Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
IUPAC Name ethyl (E)-2-methyloct-2-enoate
Standard InChI InChI=1S/C11H20O2/c1-4-6-7-8-9-10(3)11(12)13-5-2/h9H,4-8H2,1-3H3/b10-9+
Standard InChI Key SWPHJOSYKWMQGV-MDZDMXLPSA-N
Isomeric SMILES CCCCC/C=C(\C)/C(=O)OCC
SMILES CCCCCC=C(C)C(=O)OCC
Canonical SMILES CCCCCC=C(C)C(=O)OCC

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

Ethyl 2-methyloct-2-enoate features a ten-carbon alkyl chain with a methyl branch at C2 and an ethyl ester group at C1. The EE-configuration of the double bond is confirmed by NMR coupling constants (J=15.2HzJ = 15.2 \, \text{Hz}) observed in related esters . The planar geometry of the α,β-unsaturated system facilitates conjugation between the carbonyl group and the double bond, lowering the LUMO energy and enhancing electrophilic reactivity .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Registry Number35402-23-4
IUPAC NameEthyl (2E)-2-methyl-2-octenoate
Molecular FormulaC11H20O2\text{C}_{11}\text{H}_{20}\text{O}_{2}
Molar Mass184.27 g/mol
SMILESCCOC(=O)C(=C)CCCCCC

Spectroscopic Signatures

  • 1H^1\text{H} NMR: Distinct signals include a triplet for the ethyl ester’s methylene group (δ1.29ppm,J=7.15Hz\delta \, 1.29 \, \text{ppm}, \, J = 7.15 \, \text{Hz}) and a quartet for the ester oxygen-adjacent methylene (δ4.12ppm\delta \, 4.12 \, \text{ppm}) . The methyl group on C2 appears as a doublet (δ1.67ppm,J=6.6Hz\delta \, 1.67 \, \text{ppm}, \, J = 6.6 \, \text{Hz}) due to coupling with the adjacent methine proton.

  • IR Spectroscopy: Strong absorption at 1706cm11706 \, \text{cm}^{-1} corresponds to the ester carbonyl stretch, while the conjugated double bond exhibits a peak at 1649cm11649 \, \text{cm}^{-1} .

Synthesis and Manufacturing

Olefination Strategies

A common route involves the Horner-Wadsworth-Emmons reaction between ethyl 2-(diethoxyphosphoryl)acetate and 2-methyloctanal. This method achieves yields up to 72% under optimized conditions (refluxing acetonitrile, 17 hours) . Critical parameters include:

  • Temperature: Reactions performed at 100C100^\circ\text{C} minimize side-product formation.

  • Solvent: Anhydrous acetonitrile enhances reaction efficiency by stabilizing the phosphoryl intermediate .

Reduction and Functionalization

The ester can be reduced to the corresponding allylic alcohol using diisobutylaluminum hydride (DIBAL-H) at 78C-78^\circ\text{C}. This step is crucial for producing fragrances and pharmaceutical intermediates:

RCOOEtDIBAL-HRCH2OH\text{RCOOEt} \xrightarrow{\text{DIBAL-H}} \text{RCH}_2\text{OH}

Post-reduction oxidation with Dess-Martin periodinane yields α,β-unsaturated aldehydes, which are pivotal in cross-aldol reactions .

Physicochemical Properties

Thermodynamic Parameters

Data extrapolated from analogous esters (e.g., ethyl 2-methylbut-2-enoate) suggest:

  • Boiling Point: 409.04K409.04 \, \text{K} (calculated via Joback method) .

  • Vaporization Enthalpy: 35.20kJ/mol35.20 \, \text{kJ/mol} .

  • LogP: 3.389, indicating moderate hydrophobicity suitable for lipid-based formulations .

Reactivity Profile

  • Electrophilic Addition: The double bond undergoes regioselective bromination to form 2,3-dibromo derivatives.

  • Hydrolysis: Acid-catalyzed hydrolysis produces 2-methyl-2-octenoic acid, a precursor for biodegradable polymers .

Industrial and Research Applications

Flavor and Fragrance Industry

The compound’s fruity odor profile (reminiscent of green apples) makes it a candidate for synthetic flavorants. Its stability under acidic conditions is superior to simpler esters like ethyl acrylate .

Pharmaceutical Intermediates

Ethyl 2-methyloct-2-enoate serves as a building block for prostaglandin analogs. The conjugated system enables Michael additions with nucleophiles like thiols or amines, forming C-S or C-N bonds critical in drug design .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes using chiral phosphine ligands could yield optically active derivatives for chiral drug synthesis.

  • Biocatalytic Applications: Screening microbial esterases for selective hydrolysis may enable greener production of 2-methyl-2-octenoic acid.

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